molecular formula C8H11NO3 B13202584 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid

2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid

Cat. No.: B13202584
M. Wt: 169.18 g/mol
InChI Key: CSSMLZXLZQTQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-hydroxyamino oximes with ethyl acetoacetate, leading to the formation of oxazole derivatives . The reaction conditions often include the use of acetic acid salts and β-keto esters, with yields ranging from 45% to 62%.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-propan-2-yl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

CSSMLZXLZQTQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(O1)CC(=O)O

Origin of Product

United States

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